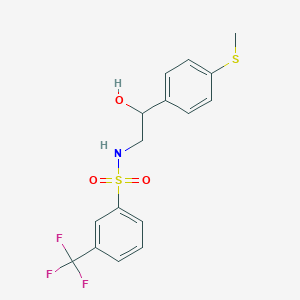

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound with a complex molecular structure. This compound features a benzenesulfonamide backbone with various substituents, including a hydroxy group, a methylthio group, and a trifluoromethyl group. These functional groups impart unique chemical properties and reactivity, making it a subject of scientific interest.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps Starting from a suitable benzenesulfonamide precursor, a series of substitutions and modifications can be executedIndustrial Production Methods: Industrial production would streamline these steps using automated reactors and continuous flow chemistry to ensure high yield and purity. Key factors include reaction temperature, pressure, catalyst selection, and solvent choice.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution. The hydroxy and methylthio groups can participate in nucleophilic substitution, while the trifluoromethyl group is known for its strong electron-withdrawing properties, influencing the reactivity of the entire molecule. Common Reagents and Conditions: Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use halogenated intermediates under mild conditions with catalysts like palladium or copper. Major Products: The primary products depend on the reaction conditions. Oxidation may yield sulfoxide or sulfone derivatives, while reduction might result in simplified hydroxy or thiol compounds.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 LXR Agonism

TO-901317 is recognized primarily as a liver X receptor (LXR) agonist. LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. The activation of LXRs by TO-901317 has been shown to have significant implications for:

- Cholesterol Regulation : By activating LXRs, TO-901317 promotes the expression of genes involved in cholesterol efflux and reduces plasma cholesterol levels, which could be beneficial in managing hyperlipidemia and atherosclerosis .

- Anti-inflammatory Effects : Research indicates that LXR agonists can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, making TO-901317 a candidate for treating inflammatory diseases .

1.2 Cancer Research

Recent studies have investigated the anticancer properties of sulfonamide derivatives, including TO-901317. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation . Specific findings include:

- Cytotoxicity : TO-901317 demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

- Metabolic Stability : The compound's metabolic stability has been assessed in human liver microsomes, indicating favorable pharmacokinetic properties for further development as a therapeutic agent .

Synthesis and Structural Insights

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps that ensure the integrity of its sulfonamide group and trifluoromethyl functionality. The compound's structure can be represented as follows:C17H12F9NO3SThis molecular formula indicates the presence of multiple fluorine atoms, contributing to the compound's unique properties such as increased lipophilicity and biological activity.

Case Studies and Research Findings

Several studies have documented the applications and effects of TO-901317:

- Study on Lipid Metabolism : A study demonstrated that TO-901317 effectively reduced triglyceride levels in animal models by enhancing fatty acid oxidation and decreasing lipogenesis .

- Cancer Cell Line Studies : In vitro studies showed that treatment with TO-901317 led to significant reductions in cell viability among breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Data Summary Table

Mécanisme D'action

The compound exerts its effects through several molecular pathways: Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity. The trifluoromethyl group enhances its binding affinity due to its lipophilicity. Pathways Involved: Its action often involves the inhibition or activation of specific enzymes, altering metabolic processes or signaling pathways critical to cell function and survival.

Comparaison Avec Des Composés Similaires

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out among similar sulfonamide compounds due to its unique trifluoromethyl group, which confers exceptional stability and reactivity. Similar Compounds: Comparable compounds include other benzenesulfonamides and trifluoromethylated aromatics

In essence, this compound is a multifaceted compound with broad implications in scientific research and industrial applications. Its unique structure opens avenues for innovative uses and deeper understanding in various fields.

Activité Biologique

The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₄F₃N₃O₂S

- Molecular Weight : 319.33 g/mol

The presence of a trifluoromethyl group and a sulfonamide moiety suggests significant interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

-

Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including:

- Cholinesterases : It has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate IC50 values in the low micromolar range, suggesting potent activity compared to standard inhibitors like donepezil .

- Proteases : It has been evaluated for its ability to inhibit viral proteases, particularly SARS-CoV-2 3CL protease, with promising IC50 values indicating effective inhibition .

- Receptor Modulation : The compound acts on neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation. Its modulation of these receptors can lead to therapeutic effects in pain management and anti-inflammatory applications .

Efficacy in Biological Assays

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective properties of the compound in animal models of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and neuroinflammation markers .

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits anticancer properties against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of 5.85 µM against MCF-7 cells, indicating its potential as an anticancer agent .

- Toxicological Profile : Preliminary toxicity assessments revealed that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and potential allergic reactions upon exposure .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYTZYDRBUFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.